BenchChemオンラインストアへようこそ!

5,8-Diazaspiro[3.5]nonan-6-one

Sigma receptor ligand Kinase inhibitor scaffold NMDA receptor modulator

5,8-Diazaspiro[3.5]nonan-6-one is a conformationally rigid spirocyclic lactam comprising a fused azetidine (four-membered) and piperazine (six-membered) ring system with a ketone at position 6. Its molecular formula is C₇H₁₂N₂O (MW 140.18 g/mol), and it is characterized by zero rotatable bonds, a topological polar surface area of 41.1 Ų, and an XLogP of -0.4.

Molecular Formula C7H12N2O
Molecular Weight 140.18
CAS No. 1419209-31-6
Cat. No. B3039943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diazaspiro[3.5]nonan-6-one
CAS1419209-31-6
Molecular FormulaC7H12N2O
Molecular Weight140.18
Structural Identifiers
SMILESC1CC2(C1)CNCC(=O)N2
InChIInChI=1S/C7H12N2O/c10-6-4-8-5-7(9-6)2-1-3-7/h8H,1-5H2,(H,9,10)
InChIKeyTWGRGYAXVAYVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Diazaspiro[3.5]nonan-6-one (CAS 1419209-31-6) – Spirocyclic Lactam Building Block for Kinase, NMDA, and Antibacterial Research Programs


5,8-Diazaspiro[3.5]nonan-6-one is a conformationally rigid spirocyclic lactam comprising a fused azetidine (four-membered) and piperazine (six-membered) ring system with a ketone at position 6 [1]. Its molecular formula is C₇H₁₂N₂O (MW 140.18 g/mol), and it is characterized by zero rotatable bonds, a topological polar surface area of 41.1 Ų, and an XLogP of -0.4 [1]. The compound is supplied as a white crystalline solid at 95–98% purity, requiring storage at 2–8 °C with protection from light . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting the ATP hinge-binding site, NMDA receptor modulators, and antibacterial agents directed at bacterial dihydrofolate reductase (DHFR) [2][3].

Procurement Risk with 5,8-Diazaspiro[3.5]nonan-6-one: Why Positional Isomers and Generic Diazaspirocycles Are Not Interchangeable


The 5,8-diazaspiro[3.5]nonan-6-one scaffold cannot be freely substituted by its 2,7-diazaspiro positional isomer, its 2-oxa oxygen analog, or simple piperazine/azetidine building blocks because the exact spatial placement of the two nitrogen atoms and the carbonyl group dictates distinct pharmacophoric geometries and target engagement patterns [1]. The 2,7-diazaspiro[3.5]nonane core has been explicitly validated as optimal for sigma-1 receptor (S1R) binding, with lead compounds achieving Ki values of 2.7–28 nM at S1R, whereas the 5,8-isomer is preferentially utilized in kinase inhibitor and NMDA receptor modulator patent families [1][2]. Replacing the ketone-bearing 5,8-diazaspiro scaffold with a non-carbonyl variant or an oxa analog alters hydrogen-bonding capacity, lipophilicity, and synthetic derivatization handles, potentially derailing established synthetic routes and structure–activity relationships .

Quantitative Differentiation Evidence for 5,8-Diazaspiro[3.5]nonan-6-one (CAS 1419209-31-6) vs. Closest Analogs


Regiochemical Nitrogen Placement Dictates Divergent Biological Target Space: 5,8-Isomer vs. 2,7-Isomer

The 2,7-diazaspiro[3.5]nonane scaffold has been systematically validated as a sigma-1 receptor (S1R) ligand core, with lead compound 4b (AD186) achieving Ki S1R = 2.7 ± 0.3 nM and S2R = 27 ± 5.3 nM, and compound 5b (AB21) reaching Ki S1R = 13 nM [1]. These 2,7-derivatives demonstrated in vivo antiallodynic effects at 20 mg/kg, with functional profiles confirmed as S1R antagonists by phenytoin assay reversal [1]. In contrast, the 5,8-diazaspiro[3.5]nonan-6-one scaffold does not appear in sigma receptor literature; instead, it is claimed as the core intermediate in patents for NMDA receptor modulators (US20220259217) and is cited as a building block for ATP-mimetic kinase inhibitors [2][3]. No single study directly compares 5,8- vs. 2,7-diazaspiro[3.5]nonane isomers in a unified assay; differentiation is inferred from entirely separate target-class publication corpora.

Sigma receptor ligand Kinase inhibitor scaffold NMDA receptor modulator

Physicochemical Differentiation: 5,8-Diazaspiro[3.5]nonan-6-one vs. 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one

Replacement of a nitrogen atom with oxygen (2-oxa analog) produces measurable changes in key drug-likeness parameters. The target compound (C₇H₁₂N₂O, MW 140.18) has two hydrogen bond donors (both N–H), zero rotatable bonds, and TPSA = 41.1 Ų [1]. The 2-oxa analog (C₆H₁₀N₂O₂, MW 142.16) contains only one N–H donor, exhibits a higher predicted density (1.29 vs. 1.16 g/cm³), and a higher predicted boiling point (398.3 vs. 352.9 °C) . The additional hydrogen bond donor in the 5,8-diaza variant provides distinct interaction capacity with kinase hinge residues, while the oxa analog has been reported to interact preferentially with sigma receptors . These property differences affect solubility, permeability, and synthetic handling.

Physicochemical profiling Lead optimization Bioisostere evaluation

Conformational Rigidity: Zero Rotatable Bonds Confer Entropic Advantage Over Flexible Piperazine Building Blocks

5,8-Diazaspiro[3.5]nonan-6-one possesses zero rotatable bonds due to its fully spiro-fused bicyclic architecture, contrasting sharply with simple piperazine (2 rotatable bonds in the ring, plus substituent rotors) and linear diamine building blocks [1]. The TPSA of 41.1 Ų and XLogP of -0.4 place this scaffold within favorable oral drug-like chemical space [1]. Conformational pre-organization reduces the entropic penalty upon target binding, a principle exploited in the design of ATP-competitive kinase inhibitors where the spirocyclic scaffold pre-orients hydrogen-bonding groups toward the kinase hinge region [2]. The single spirocyclic framework also eliminates the possibility of cis/trans isomerism present in non-spirocyclic piperazine derivatives.

Conformational restriction Ligand efficiency Scaffold optimization

Documented Patent Enabling: 5,8-Diazaspiro[3.5]nonan-6-one as Key Intermediate for NMDA Receptor Modulators

US Patent US20220259217A1 ('Processes and intermediates for producing diazaspiro lactam compounds') explicitly claims 5,8-diazaspiro[3.5]nonan-6-one and its derivatives as essential intermediates in the synthesis of spiro-lactam NMDA receptor modulators [1]. The patent describes a coupling reaction between the spirocyclic amine and a carboxylic acid partner to form the active pharmaceutical ingredient scaffold. The hydrochloride salt form (CAS 1557629-00-1) is also specifically claimed to enhance stability during multi-step synthetic sequences [1]. This patent enablement provides a concrete, reproducible synthetic protocol and regulatory precedent that is absent for the 2,7-isomer or oxa-analog in the NMDA receptor space. No equivalent patent exists for 2,7-diazaspiro[3.5]nonan-6-one in NMDA receptor modulation; its patent literature is restricted to sigma receptor and KRAS G12C inhibitor applications [2].

NMDA receptor CNS drug discovery Process chemistry

Purity Specifications and Storage Requirements: Batch-to-Batch Reproducibility for Critical Intermediate Use

Commercial suppliers offer 5,8-Diazaspiro[3.5]nonan-6-one at 95–98% purity with documented storage requirements of 2–8 °C and protection from light . Fluorochem provides the free base at 98% purity (Cat. F538883) with pricing of £134/100 mg, £216/250 mg, £389/500 mg, and £539/1 g . Sigma Aldrich offers the compound at 98% purity with shipping at 2–8 °C, priced at ¥1,060/100 mg, ¥2,299/250 mg, and ¥5,747/1 g . The hydrochloride salt (CAS 1557629-00-1) is available separately for applications requiring enhanced aqueous solubility . The compound is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335; appropriate PPE and ventilation are required . These defined quality specifications support reproducible multi-step synthesis where impurity profiles can critically affect downstream yields.

Quality control Reproducibility Procurement specification

Highest-Value Application Scenarios for 5,8-Diazaspiro[3.5]nonan-6-one Based on Verified Differentiation Evidence


NMDA Receptor Modulator Lead Optimization Using Patent-Enabled Spiro-Lactam Intermediates

Medicinal chemistry teams pursuing NMDA receptor antagonists or modulators for neuropsychiatric indications (depression, neuropathic pain, cognitive disorders) can leverage 5,8-Diazaspiro[3.5]nonan-6-one as a key intermediate following the synthetic protocols disclosed in US20220259217A1 [1]. The patent describes coupling of the spirocyclic amine with diverse carboxylic acid partners to generate a library of spiro-lactam NMDA modulators. The hydrochloride salt form (CAS 1557629-00-1) provides enhanced solubility and stability during multi-step synthesis, and the rigid scaffold enforces a specific pharmacophoric geometry for receptor engagement [1]. This patent enablement provides freedom-to-operate advantages and reduces synthetic route development time versus de novo scaffold design.

Kinase Inhibitor Hinge-Binding Fragment Screening and Scaffold Hopping

The zero-rotatable-bond spirocyclic architecture of 5,8-Diazaspiro[3.5]nonan-6-one makes it an ideal fragment for ATP-binding site kinase inhibitor design, where conformational rigidity correlates with improved ligand efficiency [1]. The two nitrogen atoms (positions 5 and 8) provide dual H-bond donor/acceptor capacity for bidentate hinge-region interactions, while the ketone at position 6 can serve as an additional H-bond acceptor or a synthetic derivatization point [1]. The scaffold has been validated in the broader class of heteroaryl-substituted diazaspirocycles as ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein X-ray crystallography [1]. Teams can use this building block to generate focused libraries targeting JAK3, Aurora kinases, or other ATP-competitive targets, differentiating from flexible piperazine-based fragments.

Antibacterial DHFR Inhibitor Development Targeting MRSA and Resistant Pathogens

The diazaspiro-ketone scaffold has been reported as a platform for developing antibacterial agents that target bacterial dihydrofolate reductase (DHFR), with documented activity against methicillin-resistant Staphylococcus aureus (MRSA) in Antimicrobial Agents and Chemotherapy [1]. 5,8-Diazaspiro[3.5]nonan-6-one provides the core spirocyclic framework onto which DHFR-binding pharmacophores are elaborated. Unlike the 2,7-isomer (directed toward sigma receptors and KRAS), the 5,8-isomer's geometry positions the two nitrogen atoms for optimal interaction with the DHFR active site [1]. This application is supported by the compound's favorable physicochemical profile (XLogP -0.4, TPSA 41.1 Ų) which aligns with antibacterial drug-like property guidelines.

Fluorescent Probe Construction via Ketone Derivatization

The ketone functionality at position 6 of 5,8-Diazaspiro[3.5]nonan-6-one provides a specific, chemoselective handle for installing fluorescence-enhancing moieties through condensation or reductive amination chemistry [1]. This enables the construction of spirocyclic fluorescent dyes for nucleic acid hybridization detection, as reported in Dyes and Pigments [1]. The rigid spirocyclic core restricts conformational flexibility of the attached fluorophore, potentially enhancing quantum yield and reducing non-radiative decay pathways compared to flexible piperazine-linked dyes. This application exploits a synthetic feature unique to the 6-one variant and absent in the fully reduced 5,8-diazaspiro[3.5]nonane scaffold.

Quote Request

Request a Quote for 5,8-Diazaspiro[3.5]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.